molecular formula C12H8ClF3N2O2 B12225299 1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12225299
M. Wt: 304.65 g/mol
InChI Key: SEMZBVDGAFFEFZ-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a chlorobenzyl group, a trifluoromethyl group, and a pyrazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzyl bromide with a pyrazole derivative under specific conditions to introduce the chlorobenzyl group. The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that has gained attention for its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrazole ring can interact with enzymes and receptors, influencing various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-2-7(4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20)

InChI Key

SEMZBVDGAFFEFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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